Tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate: is a synthetic organic compound that features a tert-butyl ester group, an azetidine ring, and an azidobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Azidobenzamide Moiety: This step involves the reaction of an azide compound with a benzamide derivative.
Esterification: The final step involves the esterification of the carboxylate group with tert-butyl alcohol under acidic conditions.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions, particularly with nucleophiles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols.
Reduction: Hydrogen gas with palladium on carbon.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Formation of substituted azetidine derivatives.
Reduction: Formation of amine derivatives.
Cycloaddition: Formation of triazole derivatives.
Scientific Research Applications
Chemistry:
Building Block: Used as a building block in the synthesis of more complex molecules.
Functionalization: The azide group allows for further functionalization through click chemistry.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Bioconjugation: The azide group can be used for bioconjugation with biomolecules.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate depends on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The azide group can also participate in bioorthogonal reactions, allowing for specific labeling and tracking of biomolecules.
Comparison with Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: A similar compound with a methyl ester group instead of a tert-butyl ester group.
tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate: Another azetidine derivative with a cyanomethylidene group.
Uniqueness:
Azide Group: The presence of the azide group in tert-butyl 3-((4-azidobenzamido)methyl)azetidine-1-carboxylate allows for unique reactivity and applications in click chemistry.
Structural Features: The combination of the azetidine ring and the azidobenzamide moiety provides a unique scaffold for further functionalization and application in various fields.
Properties
IUPAC Name |
tert-butyl 3-[[(4-azidobenzoyl)amino]methyl]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-16(2,3)24-15(23)21-9-11(10-21)8-18-14(22)12-4-6-13(7-5-12)19-20-17/h4-7,11H,8-10H2,1-3H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDYMIRZACFWCHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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